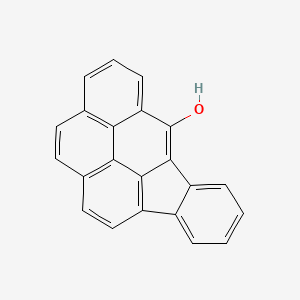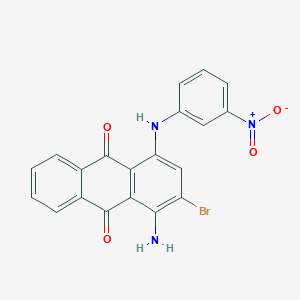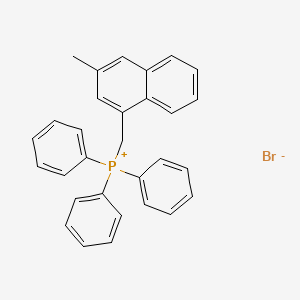
6-Hydroxyindeno(1,2,3-c,d)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxyindeno(1,2,3-c,d)pyrene is a polycyclic aromatic hydrocarbon derivative. It is structurally characterized by a hydroxyl group attached to the indeno[1,2,3-c,d]pyrene framework. This compound is of significant interest due to its potential biological activities and environmental implications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyindeno(1,2,3-c,d)pyrene typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the indeno[1,2,3-c,d]pyrene core, followed by hydroxylation at the 6-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-Hydroxyindeno(1,2,3-c,d)pyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of indeno[1,2,3-c,d]pyrene, each with distinct chemical and physical properties.
科学研究应用
6-Hydroxyindeno(1,2,3-c,d)pyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown its potential mutagenic and carcinogenic properties, making it a subject of study in toxicology and environmental science.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The biological effects of 6-Hydroxyindeno(1,2,3-c,d)pyrene are primarily due to its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating the formation of reactive oxygen species and other intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
Indeno(1,2,3-c,d)pyrene: The parent compound without the hydroxyl group.
8-Hydroxyindeno(1,2,3-c,d)pyrene: Another hydroxylated derivative with the hydroxyl group at a different position.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
6-Hydroxyindeno(1,2,3-c,d)pyrene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds.
属性
CAS 编号 |
99520-58-8 |
|---|---|
分子式 |
C22H12O |
分子量 |
292.3 g/mol |
IUPAC 名称 |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol |
InChI |
InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H |
InChI 键 |
ZDFADKWBHKVUIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)


![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)


![6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B13139575.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
